(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C28H23N3O3S2 and its molecular weight is 513.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Compounds with a structure related to "(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide" have been synthesized for biological and pharmacological screening. These include the development of bioactive molecules featuring fluoro substituted benzothiazoles and quinazolin-4(3H)-one derivatives. These molecules have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating the compound's potential role in the discovery of new therapeutic agents (Patel et al., 2009).
Anticancer Applications
Several studies have explored the anticancer properties of compounds structurally similar to "this compound". For instance, novel PI3K inhibitors and anticancer agents have been developed based on sulfonamino-quinazolin and quinolin benzamides. These compounds exhibit potent antiproliferative activities against various human cancer cell lines, suggesting the potential of related compounds in cancer therapy (Shao et al., 2014).
Antimicrobial and Antiviral Activities
Compounds with a similar molecular structure have been designed and synthesized for evaluation against a range of microbial and viral pathogens. Novel quinazolin-4(3H)-one derivatives have shown promising antiviral activities against respiratory and biodefense viruses, highlighting the potential of related compounds in developing new antiviral therapies (Selvam et al., 2007).
Pharmacological Potential
The research into compounds structurally related to "this compound" also includes the exploration of their pharmacological potential. This includes the synthesis and evaluation of derivatives for their diuretic, antihypertensive, and anti-diabetic potential, indicating the wide-ranging therapeutic applications of such compounds (Rahman et al., 2014).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S2/c1-30-25-17-14-19-7-2-4-10-23(19)26(25)35-28(30)29-27(32)21-12-15-22(16-13-21)36(33,34)31-18-6-9-20-8-3-5-11-24(20)31/h2-5,7-8,10-17H,6,9,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKRSEGXMXSFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.